molecular formula C16H15NO3 B14579707 Methyl 2-[acetyl(phenyl)amino]benzoate CAS No. 61573-21-5

Methyl 2-[acetyl(phenyl)amino]benzoate

Cat. No.: B14579707
CAS No.: 61573-21-5
M. Wt: 269.29 g/mol
InChI Key: YZAVDZANCDOMDL-UHFFFAOYSA-N
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Description

Methyl 2-[acetyl(phenyl)amino]benzoate is a benzoate ester derivative featuring an acetylated phenylamino substituent at the 2-position of the benzene ring. This compound is synthesized via amide bond formation between methyl 2-[(2-aminophenyl)ethynyl]benzoate and 2-[(2-acetamidophenyl)ethynyl]benzoic acid using dichlorotriphenylphosphorane as a coupling agent . Structural characterization employs nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry, and X-ray crystallography, confirming its crystalline arrangement and electronic configuration .

Properties

CAS No.

61573-21-5

Molecular Formula

C16H15NO3

Molecular Weight

269.29 g/mol

IUPAC Name

methyl 2-(N-acetylanilino)benzoate

InChI

InChI=1S/C16H15NO3/c1-12(18)17(13-8-4-3-5-9-13)15-11-7-6-10-14(15)16(19)20-2/h3-11H,1-2H3

InChI Key

YZAVDZANCDOMDL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C1=CC=CC=C1)C2=CC=CC=C2C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of methyl 2-[acetyl(phenyl)amino]benzoate often involves large-scale esterification processes, utilizing continuous flow reactors to ensure efficient and high-yield synthesis. The choice of catalysts and reaction conditions is optimized to minimize by-products and maximize yield.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nitration: Nitric acid and sulfuric acid.

    Sulfonation: Sulfuric acid or oleum.

    Halogenation: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

    Aminolysis: Ammonia or amines in the presence of a base.

Major Products:

    Nitration: Methyl 3-nitrobenzoate.

    Hydrolysis: Benzoic acid and methanol.

    Aminolysis: Corresponding amides.

Mechanism of Action

The mechanism of action of methyl 2-[acetyl(phenyl)amino]benzoate involves its interaction with specific molecular targets. The acetyl(phenyl)amino group can participate in hydrogen bonding and hydrophobic interactions with biological macromolecules, influencing their function. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Table 1: Substituent Comparison of Methyl Benzoate Derivatives
Compound Name Substituent at 2-Position Key Functional Groups Application/Use Reference
Methyl 2-[acetyl(phenyl)amino]benzoate Acetyl(phenyl)amino Ester, amide Research (synthesis intermediates)
Metsulfuron methyl ester Sulfonylurea-triazine Sulfonylurea, triazine Herbicide
Methyl 2-[(ethoxycarbonyl)amino]benzoate Ethoxycarbonylamino Ester, carbamate Chemical intermediate
Propyl 2-(4-methylbenzenesulfonamido)benzoate 4-Methylbenzenesulfonamido Sulfonamide, ester Biological studies
Phenyl benzoate Phenyl ester Simple ester Fragrance/plasticizer

Key Observations :

  • Sulfonylurea-Triazine (Metsulfuron) : Enhances herbicidal activity by targeting plant acetolactate synthase .
  • Ethoxycarbonylamino Group: Increases hydrophilicity compared to acetyl(phenyl)amino, altering solubility profiles .
  • Sulfonamide Group (Propyl derivative) : Imparts antibacterial or enzyme-inhibitory properties due to sulfonamide’s bioactivity .

Physicochemical Properties

Table 2: Physical Property Comparison
Compound Name Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Solubility
This compound ~271 (estimated) Not reported Not reported Low (hydrophobic)
Methyl 2-[(ethoxycarbonyl)amino]benzoate 223 -44 291.1 ± 23.0 Moderate (polar groups)
Phenyl benzoate 198.22 69–72 298–300 Insoluble in water

Key Observations :

  • The acetyl(phenyl)amino group’s hydrophobicity likely reduces aqueous solubility compared to ethoxycarbonyl derivatives .
  • Simpler esters like phenyl benzoate exhibit higher volatility and lower molecular weights .

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